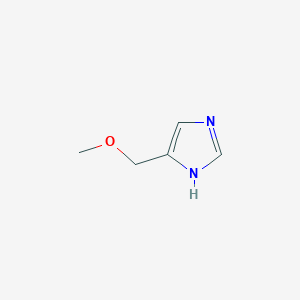
5-(Methoxymethyl)-1H-imidazole
Descripción general
Descripción
5-(Methoxymethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are organic compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The methoxymethyl group attached to the imidazole ring could potentially influence the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids . Another method involves the dehydration of certain sugars to produce compounds like 5-(Hydroxymethyl)furfural (HMF), which can then be further modified to produce the desired imidazole derivative .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Imidazole derivatives, including those related to 5-(Methoxymethyl)-1H-imidazole, have shown significant potential in corrosion inhibition. One study explored the effect of OH, NH2, and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions. The derivatives synthesized showed remarkable corrosion inhibition efficiencies, with one derivative exhibiting up to 96% efficiency. This study highlights the potential of methoxymethyl-imidazole derivatives in protecting metals against corrosion in industrial applications (Prashanth et al., 2021).
Medicinal Chemistry
Imidazole rings, a core structure in 5-(Methoxymethyl)-1H-imidazole, are prevalent in natural products and synthetic molecules due to their unique electron-rich characteristics. These compounds exhibit a wide range of bioactivities by binding with various enzymes and receptors. A comprehensive review of imidazole-based medicinal chemistry underscores the rapid developments and the active research interest in imidazole-based compounds for treating various diseases, highlighting their immense therapeutic potential (Zhang et al., 2014).
Anti-inflammatory and Anti-ulcer Agents
Imidazole derivatives have also been investigated for their anti-inflammatory properties, with specific compounds identified as selective 5-lipoxygenase inhibitors. These inhibitors show promise as anti-inflammatory agents, potentially offering new therapeutic avenues for treating inflammation-related conditions (Falgueyret et al., 1993).
Photophysical Properties and Material Science
Research into methoxylated imidazo[1,5-a]pyridines has demonstrated that these compounds, related to 5-(Methoxymethyl)-1H-imidazole, exhibit intriguing optical and electrochemical properties. These studies reveal the potential for tuning the Stokes shift and increasing emission quantum yield, which is significant for developing new materials with specific photophysical properties (Volpi et al., 2021).
Mecanismo De Acción
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity of this compound to other imidazole derivatives, it might be involved in pathways related to nucleic acid synthesis or energy metabolism .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, from gene expression to metabolic reactions .
Propiedades
IUPAC Name |
5-(methoxymethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUAHKWSYIFRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



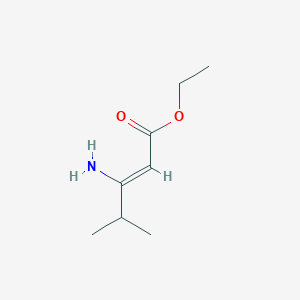
![3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2-dimethylpropionyloxymethyl ester](/img/structure/B1647370.png)
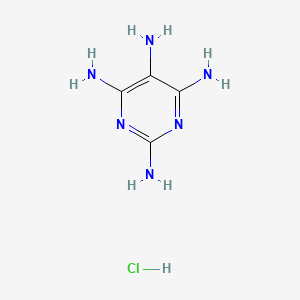
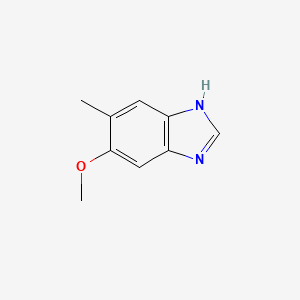
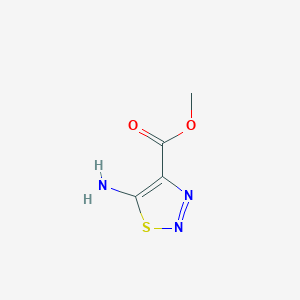
![2-[(3-Fluorophenyl)methyl]-5-nitro-indazole](/img/structure/B1647396.png)
![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B1647397.png)

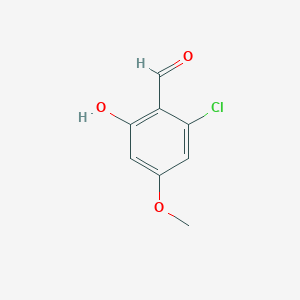
![2-[4-(Trifluoromethoxy)phenoxy]ethanol](/img/structure/B1647403.png)
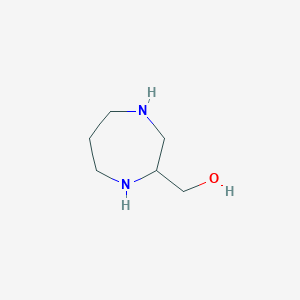
![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)
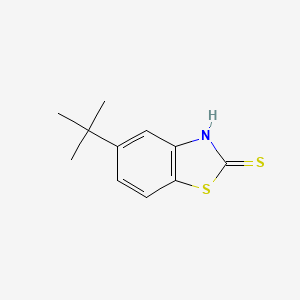
![6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B1647411.png)